molecular formula C12H7Cl2N3O3 B12473845 3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B12473845
M. Wt: 312.10 g/mol
InChI Key: BZTWPRIJQYXYHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to complete the reaction.

Chemical Reactions Analysis

3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H7Cl2N3O3/c13-6-1-2-8(7(14)5-6)17-11(18)9-10(12(19)20)16-4-3-15-9/h1-5H,(H,17,18)(H,19,20)

InChI Key

BZTWPRIJQYXYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NC=CN=C2C(=O)O

solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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